

Introduction: The Significance of Fluorinated Indoles in Modern Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,5-Difluoro-2-methylindole**

Cat. No.: **B1316792**

[Get Quote](#)

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms onto this privileged heterocycle can profoundly alter its physicochemical and biological properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity to biological targets.

4,5-Difluoro-2-methylindole is a specialized building block that offers a unique substitution pattern for drug discovery and development professionals. The vicinal difluoro substitution on the benzene ring creates a distinct electronic and steric environment compared to more common mono-fluorinated or 6,7-difluoro analogs. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of **4,5-Difluoro-2-methylindole**. It is important to note that while some properties like melting point are experimentally verified, much of the detailed spectroscopic and reactivity data for this specific isomer is not widely published. Therefore, this guide combines established data with expert analysis based on well-understood chemical principles and data from closely related analogs to provide a robust working profile of the molecule.

Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The introduction of two fluorine atoms onto the indole core significantly

impacts its molecular weight, polarity, and intermolecular interactions compared to the parent 2-methylindole.

Core Molecular Identifiers

Property	Value	Source(s)
CAS Number	85462-60-8	[1]
Molecular Formula	C ₉ H ₇ F ₂ N	[1]
Molecular Weight	167.16 g/mol	[1]
Synonyms	2-Methyl-4,5-difluoroindole, 4,5-Difluoro-2-methyl-1H-indole	[1]

Key Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is critical to recognize that several of these values are predicted through computational algorithms due to a lack of extensive experimental data in peer-reviewed literature. Such predictions are invaluable for initial experimental design.

Property	Experimental/Predicted Value	Technical Commentary & Implications
Melting Point	82-84 °C	The defined, relatively sharp melting range suggests a stable crystalline solid at room temperature, which is advantageous for handling, purification, and storage.
Boiling Point	275.4 °C (at 760 mmHg)	The high boiling point indicates low volatility and strong intermolecular forces, consistent with a polar, crystalline solid. Purification by distillation is possible but would require vacuum conditions to prevent thermal decomposition.
Density	1.320 ± 0.06 g/cm ³ (Predicted)	The predicted density is higher than that of water, which is typical for fluorinated organic compounds.
pKa	16.13 ± 0.30 (Predicted)	This predicted pKa relates to the acidity of the N-H proton. The value is similar to that of indole itself, suggesting that the fluorine atoms on the distal benzene ring have a modest electronic effect on the pyrrole nitrogen's acidity. The compound is not expected to ionize under typical physiological pH conditions.
logP (Octanol/Water)	~2.5 - 3.0 (Estimated)	An experimental logP is not available. This estimate is based on calculated values for

similar structures like ethyl 4,5-difluoro-2-methylindole-3-carboxylate ($X\log P = 2.9$)[2] and 6-fluoro-2-methylindole ($X\log P_3 = 2.6$)[3]. A positive $\log P$ in this range indicates significant lipophilicity, suggesting good potential for crossing lipid cell membranes but likely poor aqueous solubility.

Solubility

Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform).

Based on its lipophilic nature (estimated $\log P$) and the properties of the parent 2-methylindole, the compound is expected to be poorly soluble in aqueous media. It should readily dissolve in common organic solvents used for reaction workups and analytical characterization.

Spectroscopic Profile: An Interpretive Guide

As experimental spectra for **4,5-Difluoro-2-methylindole** are not publicly available, this section provides an expert interpretation of the expected spectroscopic features. This serves as a predictive guide for researchers to verify the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ^1H , ^{13}C , and ^{19}F nuclei provides a wealth of information.

- ^1H NMR:

- N-H Proton: A broad singlet is expected in the region of δ 8.0-8.5 ppm. The chemical shift can be sensitive to solvent and concentration.

- Aromatic Protons (C6-H, C7-H): Two protons on the benzene ring will appear in the aromatic region (δ 6.8-7.5 ppm). They will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (3 JHH, 3 JHF, and 4 JHF).
- Pyrrole Proton (C3-H): A singlet or narrowly split multiplet is expected around δ 6.2-6.5 ppm.
- Methyl Protons (C2-CH₃): A sharp singlet should appear in the upfield region, typically around δ 2.4-2.5 ppm.

- ¹⁹F NMR:
 - Signals: Two distinct signals are expected for the non-equivalent F-4 and F-5 nuclei. These will likely appear in the typical aromatic C-F region (δ -110 to -150 ppm).
 - Coupling: The two fluorine atoms will exhibit a significant 3 JFF coupling constant. Furthermore, each fluorine signal will be split by adjacent aromatic protons (3 JHF and 4 JHF), resulting in complex multiplets (e.g., doublet of doublets or more complex patterns). ¹⁹F NMR is particularly diagnostic for confirming the substitution pattern.
- ¹³C NMR:
 - Aromatic Carbons: Nine distinct signals are expected. The carbons directly bonded to fluorine (C-4, C-5) will appear as doublets with large 1 JCF coupling constants (typically >240 Hz). Other aromatic carbons will also show smaller C-F couplings (2 JCF, 3 JCF).
 - Indole Carbons: The C-2 carbon bearing the methyl group will be significantly downfield.
 - Methyl Carbon: The C2-CH₃ carbon will appear as a singlet in the upfield region (δ 12-15 ppm).

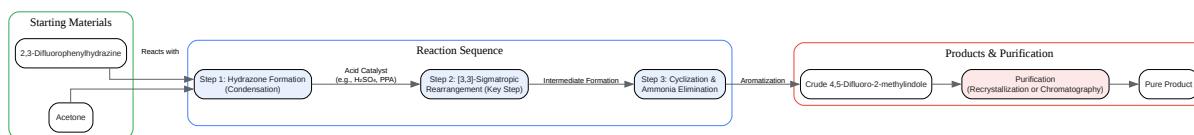
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

- N-H Stretch: A sharp, characteristic peak is expected around 3400-3450 cm⁻¹.
- C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

- C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm^{-1} region.
- C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1250 cm^{-1} region, which are diagnostic for the presence of the aryl-fluoride bonds.

Mass Spectrometry (MS)


- Molecular Ion: Under Electron Ionization (EI), the molecular ion peak $[\text{M}]^{+\bullet}$ is expected at $\text{m/z} = 167.16$. The presence of two fluorine atoms and one nitrogen atom will give this peak a distinct isotopic pattern.
- Fragmentation: A prominent fragment would be the loss of a methyl radical ($[\text{M}-15]^{+}$) to give a peak at $\text{m/z} = 152$. Further fragmentation of the indole ring structure is also expected.

Synthesis and Purification Workflow

The most direct and widely used method for constructing the indole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed *in situ* from the corresponding phenylhydrazine and a ketone or aldehyde.

Logical Framework of the Fischer Indole Synthesis

The diagram below outlines the mechanistic flow for the synthesis of **4,5-Difluoro-2-methylindole**. The key steps involve the formation of the hydrazone, a critical [2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.

[Click to download full resolution via product page](#)

Caption: Workflow for the Fischer Indole Synthesis of **4,5-Difluoro-2-methylindole**.

Representative Experimental Protocol

This protocol is a generalized procedure and serves as a starting point. As a self-validating system, in-process checks (e.g., TLC) are crucial to monitor reaction completion before proceeding to workup and purification.

- Reaction Setup:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2,3-difluorophenyl)hydrazine (1.0 eq).
- Add a suitable solvent. Ethanol or acetic acid are common choices.
- Add acetone (1.1 eq) to the mixture.

- Hydrazone Formation:

- Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding hydrazone. Monitor by TLC to confirm the consumption of the starting hydrazine.

- Cyclization:

- Slowly add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation^{[4][5]}. The reaction is often exothermic.
- Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 2-6 hours.
- Causality: The acid protonates the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate, which is necessary for the subsequent^{[2][2]}-sigmatropic rearrangement—the core bond-forming step of the synthesis^[6]. Heating provides the activation energy for this rearrangement and the final cyclization/aromatization steps.

- Workup:

- After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and neutralize the bulk of the acid.
- Basify the aqueous mixture with a suitable base (e.g., NaOH solution) to pH 8-9 to ensure the indole is in its neutral form.
- Extract the product into an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Purification:
 - Concentrate the organic extract under reduced pressure to yield the crude solid.
 - Recrystallization: Given the compound is a solid with a defined melting point, recrystallization is the preferred method for purification. A solvent system like ethanol/water or hexane/ethyl acetate should be effective.
 - Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be employed using a hexane/ethyl acetate gradient.

Chemical Stability, Storage, and Handling

Stability Profile

- General Stability: Indoles are generally stable compounds, but can be susceptible to oxidation and polymerization, especially under acidic conditions or upon prolonged exposure to light and air. The electron-withdrawing nature of the two fluorine atoms may slightly increase the stability of the aromatic ring towards oxidation compared to electron-rich indoles.
- Potential for Defluorination: While aryl-fluorine bonds are typically very strong, certain substitution patterns on heterocyclic rings can render them susceptible to nucleophilic substitution or elimination. Researchers should be aware that some fluorinated indoles have shown instability in aqueous buffers, leading to defluorination. It is recommended to assess the stability of **4,5-Difluoro-2-methylindole** in the intended experimental media, particularly in aqueous solutions at physiological pH.

- Storage: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Safety and Handling

- Hazard Identification: Commercial suppliers classify **4,5-Difluoro-2-methylindole** with the GHS07 pictogram (Warning).
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H317: May cause an allergic skin reaction.
 - Additional predicted hazards include irritation to the eyes, skin, and respiratory system.
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - In case of contact, wash the affected area thoroughly with soap and water.

Conclusion and Future Outlook

4,5-Difluoro-2-methylindole is a valuable, albeit under-characterized, chemical building block. Its key physicochemical properties—a stable crystalline nature, significant lipophilicity, and a difluoro substitution pattern that offers unique electronic properties—make it an attractive scaffold for constructing novel bioactive molecules. This guide provides a foundational understanding of its properties, drawing from established data and predictive science. The provided interpretive spectroscopic data and the generalized synthesis protocol offer a practical framework for researchers to confidently synthesize, purify, and characterize this compound. As the demand for novel fluorinated heterocycles grows, a more thorough experimental

investigation into the solubility, stability, and reactivity of **4,5-Difluoro-2-methylindole** will be essential to fully unlock its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 85462-60-8 | 4,5-Difluoro-2-methylindole - Synblock [synblock.com]
- 2. PubChemLite - 4,5-difluoro-2-methylindole-3-carboxylic acid ethyl ester (C₁₂H₁₁F₂NO₂) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- To cite this document: BenchChem. [Introduction: The Significance of Fluorinated Indoles in Modern Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316792#physicochemical-properties-of-4-5-difluoro-2-methylindole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com